Synthetic Yield Superiority: 99% Acetal Formation from 2-Chloro-4-formylpyridine
The compound is synthesized from 2-Chloro-4-formylpyridine via acid-catalyzed acetalization with trimethyl orthoformate in methanol/toluene solvent with sulfuric acid catalyst, achieving an isolated yield of 99% [1]. This near-quantitative conversion efficiency represents a critical procurement consideration: the high-yielding protection step translates directly to lower effective cost per mole of usable intermediate compared to lower-yielding protection strategies.
| Evidence Dimension | Synthetic yield (acetal formation) |
|---|---|
| Target Compound Data | 99% yield (2.0 h reaction time) |
| Comparator Or Baseline | Precursor: 2-Chloro-4-formylpyridine (CAS 101066-61-9) |
| Quantified Difference | Near-quantitative conversion; <1% unreacted starting material loss |
| Conditions | Acid-catalyzed acetalization with trimethyl orthoformate, H2SO4 catalyst, methanol/toluene solvent, 2.0 h reaction time |
Why This Matters
The 99% yield minimizes material loss during the protection step, directly lowering the effective procurement cost per mole of the protected intermediate.
- [1] Molaid compound database: Synthetic preparation of 2-Chloro-4-(dimethoxymethyl)pyridine from 2-chloropyridine-4-carbaldehyde View Source
